molecular formula C14H18N2O3 B2801474 N-[2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl]-2,5-dimethylfuran-3-carboxamide CAS No. 1396884-58-4

N-[2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl]-2,5-dimethylfuran-3-carboxamide

Cat. No.: B2801474
CAS No.: 1396884-58-4
M. Wt: 262.309
InChI Key: LQRKYLCMCDEVFC-UHFFFAOYSA-N
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Description

N-[2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl]-2,5-dimethylfuran-3-carboxamide is a synthetic organic compound that features a unique combination of a pyrrole ring and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl]-2,5-dimethylfuran-3-carboxamide typically involves the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Formation of the Furan Ring: The furan ring can be synthesized via the Feist-Benary synthesis, which involves the reaction of an α-haloketone with an α-hydroxyketone in the presence of a base.

    Coupling of the Rings:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethyl group, leading to the formation of a carbonyl group.

    Reduction: Reduction reactions can occur at the carboxamide group, converting it to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Electrophilic substitution reactions can be facilitated by reagents such as halogens (e.g., bromine) or nitro groups under acidic conditions.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an amine.

    Substitution: Introduction of halogenated or nitro-substituted derivatives.

Scientific Research Applications

N-[2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl]-2,5-dimethylfuran-3-carboxamide has several applications in scientific research:

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly for targeting specific enzymes or receptors.

    Materials Science: Its ability to undergo various chemical modifications allows for the creation of novel materials with specific properties.

    Biological Studies: The compound can be used as a probe to study biological pathways and interactions due to its potential bioactivity.

    Industrial Applications: It can be used in the synthesis of other complex organic molecules, serving as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of N-[2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl]-2,5-dimethylfuran-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethyl group and the carboxamide group are likely involved in hydrogen bonding and other interactions that facilitate binding to these targets. The pyrrole and furan rings provide a rigid framework that helps in maintaining the compound’s structural integrity during these interactions.

Comparison with Similar Compounds

Similar Compounds

    N-[2-hydroxy-2-(1H-pyrrol-2-yl)ethyl]-2,5-dimethylfuran-3-carboxamide: Lacks the methyl group on the pyrrole ring.

    N-[2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl]-2,5-dimethylthiophene-3-carboxamide: Contains a thiophene ring instead of a furan ring.

Uniqueness

N-[2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl]-2,5-dimethylfuran-3-carboxamide is unique due to the presence of both a pyrrole and a furan ring, which provides a distinct electronic structure and reactivity profile

Properties

IUPAC Name

N-[2-hydroxy-2-(1-methylpyrrol-2-yl)ethyl]-2,5-dimethylfuran-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3/c1-9-7-11(10(2)19-9)14(18)15-8-13(17)12-5-4-6-16(12)3/h4-7,13,17H,8H2,1-3H3,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQRKYLCMCDEVFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NCC(C2=CC=CN2C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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